3-(2,5-Dimethylphenyl)propionic acid 3-(2,5-Dimethylphenyl)propionic acid
Brand Name: Vulcanchem
CAS No.: 25173-75-5
VCID: VC2364532
InChI: InChI=1S/C11H14O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
SMILES: CC1=CC(=C(C=C1)C)CCC(=O)O
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

3-(2,5-Dimethylphenyl)propionic acid

CAS No.: 25173-75-5

Cat. No.: VC2364532

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

3-(2,5-Dimethylphenyl)propionic acid - 25173-75-5

Specification

CAS No. 25173-75-5
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name 3-(2,5-dimethylphenyl)propanoic acid
Standard InChI InChI=1S/C11H14O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Standard InChI Key YJUKGBIRIXQUJY-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)CCC(=O)O
Canonical SMILES CC1=CC(=C(C=C1)C)CCC(=O)O

Introduction

Chemical Identity and Structural Properties

Fundamental Chemical Information

3-(2,5-Dimethylphenyl)propionic acid is identified by the CAS Registry Number 25173-75-5, providing its unique chemical identification in scientific databases . Its molecular formula is C₁₁H₁₄O₂, indicating a structure composed of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . This composition results in a molecular weight of 178.228 g/mol . The compound can also be referred to as 3-(2,5-dimethylphenyl)propanoic acid, maintaining consistent nomenclature with IUPAC standards.

Structural Characteristics

Structurally, this compound consists of three primary components:

  • A 2,5-dimethylphenyl group (a benzene ring with methyl groups at positions 2 and 5)

  • A three-carbon propanoic chain (hence "propionic" in the common name)

  • A terminal carboxylic acid group

The exact mass of the compound is 178.09900, which is consistent with its molecular formula and can be used for precise identification in mass spectrometry applications . The polar surface area (PSA) is 37.30000, which suggests moderate polarity primarily concentrated in the carboxylic acid functional group .

Physicochemical Properties

Physical Constants and Characteristics

3-(2,5-Dimethylphenyl)propionic acid exhibits several notable physical properties that define its behavior in different environments. The compound has a density of 1.074 g/cm³, making it slightly denser than water . Its boiling point is remarkably high at 307.8°C when measured at standard pressure (760 mmHg), indicating strong intermolecular forces, likely due to hydrogen bonding between carboxylic acid groups . The flash point is 204.9°C, suggesting relatively low flammability and good thermal stability .

The index of refraction is 1.534, which can be useful for identification and purity assessment . This compound also exhibits a LogP value of 2.32060, indicating moderate lipophilicity . This property suggests it would have some solubility in nonpolar solvents while retaining some water solubility due to its carboxylic acid group.

Critical Data Parameters

The following table summarizes the key physicochemical properties of 3-(2,5-Dimethylphenyl)propionic acid:

PropertyValueUnits
Molecular Weight178.22800g/mol
Density1.074g/cm³
Boiling Point307.8°C at 760 mmHg
Flash Point204.9°C
Exact Mass178.09900-
PSA37.30000Ų
LogP2.32060-
Vapour Pressure0.000307mmHg at 25°C
Index of Refraction1.534-

The extremely low vapor pressure (0.000307 mmHg at 25°C) indicates that the compound has minimal volatility at room temperature . This property, combined with its high boiling point, suggests that 3-(2,5-Dimethylphenyl)propionic acid is a stable compound that would remain predominantly in liquid or solid phase under standard conditions.

Comparative Analysis with Related Compounds

Structural Relationships

3-(2,5-Dimethylphenyl)propionic acid belongs to a larger family of substituted propionic acids. Its specific substitution pattern with methyl groups at the 2 and 5 positions of the phenyl ring distinguishes it from other derivatives. These structural differences can significantly affect physical properties and chemical reactivity.

For context, research on related compounds has shown that the position of substituents on phenyl rings can dramatically influence reaction pathways. For instance, in studies of diarylpropionic acids, methoxyl substituents at different positions resulted in varying reactivity patterns during phosphoric acid-catalyzed reactions .

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